

Foreword: The Strategic Value of Substituted Nitropyridines in Modern Chemistry

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Compound of Interest

Compound Name: 4-Amino-5-methyl-3-nitropyridine

Cat. No.: B093017

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The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.^[1] When further functionalized with nitro and amino groups, these heterocycles transform into exceptionally versatile synthetic intermediates. **4-Amino-5-methyl-3-nitropyridine** (CAS No. 18227-67-3) epitomizes this class of molecules. Its carefully orchestrated arrangement of an electron-donating amino group, an electron-withdrawing nitro group, and a methyl group on the pyridine core provides multiple, distinct sites for chemical modification.^[1] This guide, intended for researchers and drug development professionals, delineates the synthetic rationale, practical protocols, and strategic applications of this valuable chemical building block.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. These properties dictate handling, purification, and reaction conditions.

Property	Value	Source
CAS Number	18227-67-3	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2]
Molecular Weight	153.14 g/mol	[2]
IUPAC Name	3-methyl-5-nitropyridin-4-amine	[1]
Appearance	Yellow crystalline powder	[3]
Melting Point	193 °C	[2]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.	[4]

The molecule's structure, featuring both a hydrogen bond donor (amino group) and acceptors (nitro group, ring nitrogen), along with its moderate polarity, governs its solubility and crystalline nature.

The Synthetic Pathway: A Deliberate Approach to Regiochemistry

While a singular "discovery" event for **4-Amino-5-methyl-3-nitropyridine** is not prominently documented, its synthesis can be logically deduced from established principles of aromatic chemistry applied to heterocyclic systems. The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of electrophilic substitution reactions, such as nitration. The following workflow represents a robust and logical approach.

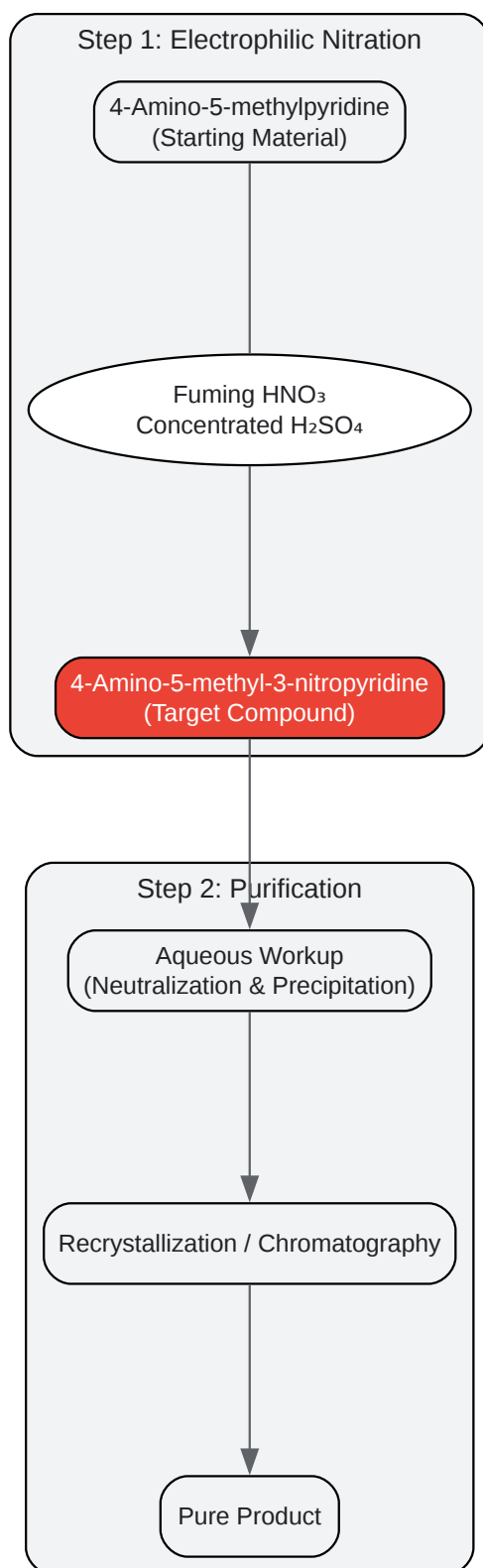
Synthetic Strategy and Rationale

The synthesis of substituted nitropyridines often involves the nitration of a pre-functionalized pyridine ring. The directing effects of existing substituents are paramount. For instance, the synthesis of the related compound, 4-amino-3-nitropyridine, involves the direct nitration of 4-aminopyridine.[5] A similar strategy can be envisioned for the target molecule, likely starting from a suitable methyl-substituted aminopyridine.

The choice of nitrating agent is critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a powerful and common choice. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. The reaction is typically conducted at low temperatures ($0\text{-}10^\circ\text{C}$) to control the exothermic nature of the reaction and to minimize side-product formation.

Visualizing the Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the transformation from a precursor to the final product.



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Caption: Synthetic workflow for **4-Amino-5-methyl-3-nitropyridine**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrating aminopyridines.^{[5][6]}

Objective: To synthesize **4-Amino-5-methyl-3-nitropyridine**.

Materials:

- 4-Amino-5-methylpyridine (or a suitable precursor)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Fuming Nitric Acid (HNO₃, >90%)
- Ice
- Ammonia solution (e.g., 28% NH₄OH) or other suitable base
- Deionized Water

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 20 mL).
- **Cooling:** Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 10°C.
- **Substrate Addition:** Slowly add the starting aminopyridine derivative (e.g., 50.0 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.
- **Nitrating Agent Addition:** Slowly add fuming nitric acid (e.g., 2.5 mL) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-10°C.^[5]
- **Initial Reaction:** Continue stirring the reaction mixture at 0-10°C for approximately 5 hours after the addition is complete.^[5]

- **Warming and Heating:** Allow the mixture to warm to room temperature, then heat it to 90°C for 3 hours to ensure the reaction goes to completion.[5]
- **Quenching:** After cooling the reaction mixture back to room temperature, slowly pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring.
- **Neutralization:** Carefully neutralize the acidic solution by slowly adding an ammonia solution until the pH reaches approximately 7. This step should be performed in an ice bath as the neutralization is highly exothermic. A yellow precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with cold water to remove any residual salts and dry it under reduced pressure.

Structural Validation and Quality Control: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

- **Thin Layer Chromatography (TLC):** Used to monitor the progress of the reaction by comparing the reaction mixture to the starting material.[5]
- **Melting Point:** The measured melting point of the purified product should be sharp and match the literature value (193 °C)[2]. A broad or depressed melting point would indicate the presence of impurities.
- **Mass Spectrometry (MS):** Provides the molecular weight of the compound. For **4-Amino-5-methyl-3-nitropyridine**, an ESI-MS analysis in positive mode would be expected to show a peak at m/z 154.14, corresponding to the $[M+H]^+$ ion.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - 1H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts would be influenced by the electronic effects of the substituents.

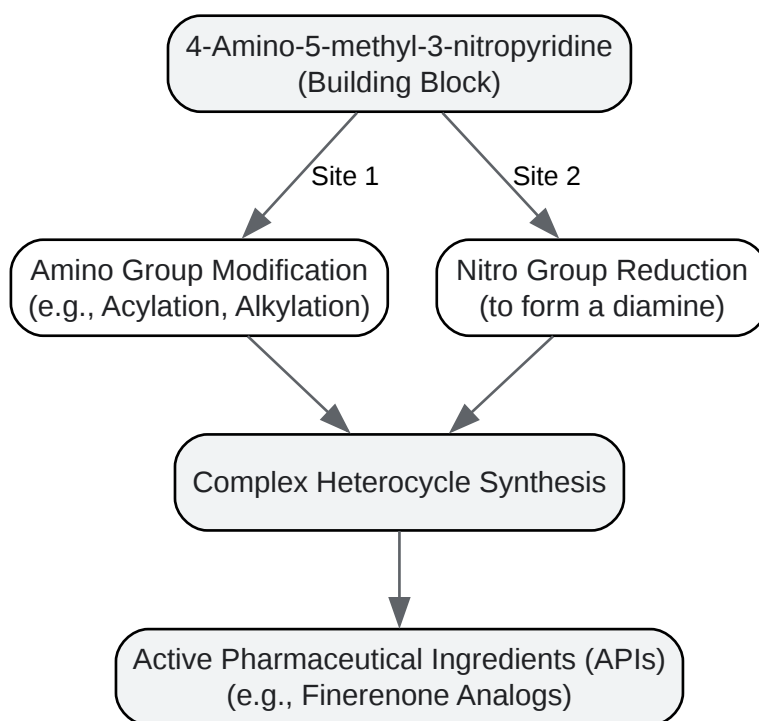
- ^{13}C NMR: Would show six distinct signals corresponding to the six carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the N-H stretching of the amino group (around $3300\text{-}3500\text{ cm}^{-1}$), and strong asymmetric and symmetric stretching bands for the nitro group (typically around $1550\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$).

Utility in Drug Discovery and Development

4-Amino-5-methyl-3-nitropyridine is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- Versatile Precursor: The amino group can be acylated, alkylated, or transformed into other functional groups. The nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This dual functionality makes it a valuable precursor for creating diverse chemical libraries for screening.^[1]
- Scaffold for Bioactive Molecules: The nitropyridine core is a recognized pharmacophore in various therapeutic areas.^[7] Structural analogs of this compound serve as key intermediates in the synthesis of complex pharmaceutical agents. For example, the related 4-amino-5-methylpyridin-2-one is a crucial intermediate in the multi-step synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat cardiovascular and renal diseases.^{[1][8]}

The following diagram illustrates the logical relationship of this compound as a building block.



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Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any nitroaromatic compound, proper safety protocols must be observed.

- **Hazard Classification:** This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

Conclusion

4-Amino-5-methyl-3-nitropyridine is a testament to the power of functionalized heterocycles in modern organic synthesis. Its preparation, while requiring careful control of reaction conditions, is based on fundamental and well-understood chemical principles. The strategic

placement of its functional groups provides a robust platform for the construction of more complex and biologically relevant molecules, solidifying its role as a valuable intermediate for researchers in medicinal chemistry and drug development.

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